4-isobutylaniline CAS number and molecular weight
4-isobutylaniline CAS number and molecular weight
An In-depth Technical Guide to 4-Isobutylaniline
This technical guide provides a comprehensive overview of 4-isobutylaniline, a key chemical intermediate in various industrial applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical identity, physical properties, synthesis, analytical methods, and safety information.
Chemical Identity and Properties
4-Isobutylaniline, also known as 4-(2-methylpropyl)aniline, is an alkylated aniline (B41778) derivative.[1] Its core structure consists of a benzene (B151609) ring substituted with an amino group and an isobutyl group at the para position.[2] This substitution pattern dictates its chemical reactivity and physical properties.[2]
Table 1: Chemical Identifiers for 4-Isobutylaniline
| Parameter | Value |
| CAS Number | 30090-17-6[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₅N[2][3][5][6] |
| Molecular Weight | 149.23 g/mol [1][2][6] |
| IUPAC Name | 4-(2-methylpropyl)aniline[2] |
| Synonyms | p-isobutylaniline, 4-isobutylbenzenamine, Benzenamine, 4-(2-methylpropyl)-[2][3][4][5] |
| InChI Key | JSHQATXVCGCYJQ-UHFFFAOYSA-N[1][2][5] |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)N[2] |
Table 2: Physicochemical Properties of 4-Isobutylaniline
| Property | Value | Source |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 242 °C to 255.2 °C | [2][3] |
| Melting Point | 1.08 °C (estimate) | [3] |
| Density | 0.944 g/cm³ | [2][3] |
| Flash Point | 103 °C | [3] |
| Vapor Pressure | 0.035 mmHg at 25°C | [3] |
| pKa | 4.56 ± 0.10 (Predicted) | [3] |
| LogP | 2.73 - 3.04850 | [2][5] |
Note: Some discrepancies in reported values for boiling point and density exist across different sources.[2]
Synthesis of 4-Isobutylaniline
The synthesis of 4-isobutylaniline can be achieved through several routes, typically involving the introduction of the isobutyl group onto an aniline or nitrobenzene (B124822) precursor.
General Synthetic Strategies:
-
Friedel-Crafts Alkylation: This method involves the alkylation of aniline derivatives.[1]
-
Reduction of Nitro Precursors: Catalytic reduction of a corresponding nitro compound is a common synthetic pathway.[1] One patented method involves reacting nitrobromobenzenes with isobutene followed by hydrogenation.[7]
-
From 2-Methyl-1-phenyl-2-propanol: ChemicalBook lists a synthetic route starting from this alcohol.[8]
A general workflow for the synthesis and purification is illustrated below.
Analytical and Spectroscopic Protocols
Accurate identification and characterization of 4-isobutylaniline are crucial for quality control. This involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of 4-isobutylaniline.[2]
Experimental Protocol: Reverse-Phase HPLC A reverse-phase HPLC method can be employed for the analysis of 4-isobutylaniline.[5]
-
Column: Newcrom R1 or equivalent reverse-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]
-
Detection: UV detection at an appropriate wavelength.
-
Application: This method is suitable for purity assessment, impurity isolation (in preparative scale), and pharmacokinetic studies.[5]
Spectroscopic Characterization
NMR, IR, and Mass Spectrometry are used for unambiguous structural confirmation.[1]
Table 3: Key Spectroscopic Data for 4-Isobutylaniline
| Technique | Region/Value | Assignment |
| ¹H NMR | ~7.0 ppm (d), ~6.6 ppm (d) | Aromatic Protons (para-substituted pattern)[9] |
| ~3.6 ppm (s, broad) | -NH₂ Protons[10] | |
| ~2.4 ppm (d) | -CH₂- Protons[9][10] | |
| ~1.8 ppm (m) | -CH- Proton[9][10] | |
| ~0.9 ppm (d) | -CH₃ Protons[9][10] | |
| ¹³C NMR | 4 signals expected | Aromatic Carbons (due to symmetry)[9] |
| IR (cm⁻¹) | 3300 - 3500 | N-H stretching[9] |
| 2850 - 2960 | Aliphatic C-H stretching[9] | |
| 800 - 850 | C-H out-of-plane bend (para-substitution)[9] | |
| Mass Spec. | m/z 134 | Loss of a methyl group (-CH₃)[1] |
| m/z 92 | Loss of an isobutyl radical (-C₄H₉)[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard.[10]
-
¹H NMR Acquisition: Utilize a standard single-pulse sequence on a 400 MHz (or higher) spectrometer.[10]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program on a 100 MHz (or higher) spectrometer. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.[10]
The logical relationship for spectroscopic analysis is outlined in the following diagram.
Applications in Research and Drug Development
4-Isobutylaniline is a versatile intermediate with significant applications in several fields:
-
Pharmaceuticals: It serves as a key building block in the synthesis of various medicinal compounds, aiding in the development of new therapeutic agents.[3] Compounds with the 4-isobutylaniline structural motif have shown relevance in drugs like the anti-cancer agent Flutamide.[2]
-
Agrochemicals: The compound is used in the formulation of pesticides and other agricultural chemicals.[3] It is a known intermediate for producing acaricides (miticides).[7]
-
Dyes and Pigments: It is used as an intermediate in the synthesis of dyes, contributing to their color and stability.[3]
Safety and Handling
4-Isobutylaniline requires careful handling due to its potential hazards.
-
Hazards: The compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[3] Safety data sheets for similar compounds indicate potential for severe skin burns and eye damage.
-
Handling Precautions: Work in a well-ventilated area, preferably under a chemical fume hood.[11][12] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[11][12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11][14] Keep away from heat, sparks, and open flames.[12]
References
- 1. 4-Isobutylaniline | 30090-17-6 | Benchchem [benchchem.com]
- 2. 4-Isobutylaniline (30090-17-6) for sale [vulcanchem.com]
- 3. Cas 30090-17-6,4-isobutylaniline | lookchem [lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 4-Isobutylaniline | SIELC Technologies [sielc.com]
- 6. 4-Isobutylaniline | C10H15N | CID 121627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]
- 8. 4-isobutylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-isobutylaniline - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
